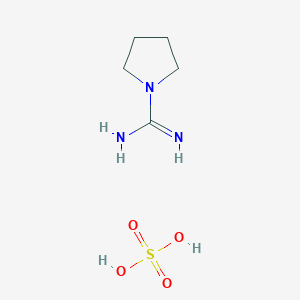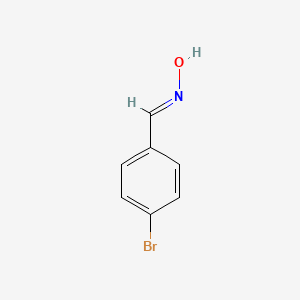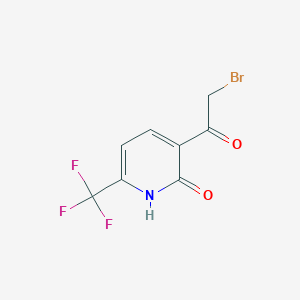
3-acetyl-1lambda6-thietane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with the molecular formula C5H6O2S. It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is known for its unique reactivity and selectivity, making it a valuable building block in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1lambda6-thietane-1,1-dione typically involves the reaction of thietane-1,1-dioxide with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetylated product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
化学反应分析
Types of Reactions
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thietane derivatives with different functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Acetyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-acetyl-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the thietane ring and the acetyl group, which can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
相似化合物的比较
Similar Compounds
3-Acetyl-1lambda6-thietane-1,1-dioxide: Similar in structure but with different reactivity due to the presence of an additional oxygen atom.
3-Propionyl-1lambda6-thietane-1,1-dione: Similar structure with a propionyl group instead of an acetyl group, leading to different chemical properties.
3-Butyryl-1lambda6-thietane-1,1-dione: Contains a butyryl group, resulting in variations in reactivity and applications.
Uniqueness
3-Acetyl-1lambda6-thietane-1,1-dione is unique due to its specific combination of the thietane ring and the acetyl group, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
1783349-31-4 |
|---|---|
分子式 |
C5H8O3S |
分子量 |
148.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
